molecular formula C16H20N2O2S B2875626 N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 898372-93-5

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2875626
CAS No.: 898372-93-5
M. Wt: 304.41
InChI Key: LTMWYNGJHJMOBM-MSUUIHNZSA-N
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Description

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The methoxy, methyl, and propyl groups are introduced through various substitution reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base.

    Formation of Cyclopropanecarboxamide: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of the benzothiazole derivative with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride for methylation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.

    N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide: Similar structure but with a benzamide group.

Uniqueness

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-9-18-13-12(20-3)8-5-10(2)14(13)21-16(18)17-15(19)11-6-7-11/h5,8,11H,4,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWYNGJHJMOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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